molecular formula C23H27N3O3S B047914 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate CAS No. 844639-07-2

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate

Cat. No. B047914
CAS RN: 844639-07-2
M. Wt: 425.5 g/mol
InChI Key: PBAGNAROQHNFON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate involves multiple steps starting from [carboxy-14C]anthranilic acid leading to the target compound through a key precursor, [11-14C]dibenzothiazepin-11(10H)-one, in a one-pot process (Saadatjoo, Javaheri, Saemian, & Amini, 2016). The process emphasizes the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various techniques. For example, the oxidation product of quetiapine hemifumarate, related to our compound, shows that in the tricyclic fragment, the central thiazepine ring displays a boat conformation, and the benzene rings are inclined to each other at a dihedral angle, highlighting the compound's intricate molecular geometry (Shen, Qian, Wu, Gu, & Hu, 2012).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be explored through its synthesis and interaction with various chemicals. For instance, a green process for its related compound synthesis demonstrates high conversion rates and purity levels, indicating the compound's stability and reactivity under specific conditions (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound interacts in different environments. While specific studies on these properties are not directly available, related research on quetiapine N-oxide–fumaric acid gives insight into the compound's crystalline structure and interaction potential (Shen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modification, are derived from its synthesis and molecular structure analysis. The process involving pyrophosphoryl chloride as a reductive chlorination agent in the synthesis of a related compound, quetiapine, highlights innovative approaches to manipulating the chemical properties of such complex molecules for varied applications (Mahmoodi, Pourhossein Parizad, & Hosseini, 2015).

Scientific Research Applications

Pharmacological Actions and Neurobiological Insights

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl acetate, also recognized in the context of antipsychotic drugs such as clozapine, has been extensively studied for its distinct pharmacological actions. Clozapine, a dibenzodiazepine class antipsychotic, is markedly different from typical antipsychotic drugs, demonstrating effectiveness in treating schizophrenia's core and negative symptoms while having a lower propensity for inducing neurological side effects. Its unique position as an atypical antipsychotic drug underscores the need for further investigation to elucidate the mechanisms underlying its distinct therapeutic profile (Ashby & Wang, 1996).

DNA Interaction and Biological Significance

The compound's relevance extends into the study of DNA interactions, particularly in the context of minor groove binders like Hoechst 33258 and its analogues. These substances, characterized by their strong binding to the minor groove of double-stranded B-DNA, provide a foundation for understanding DNA sequence recognition and binding, with implications for rational drug design. This aspect of research highlights the compound's potential utility in developing targeted therapies and diagnostic tools (Issar & Kakkar, 2013).

Insights into Antidepressant and Anxiolytic Therapies

Further investigation into the neurobiology of mood, anxiety, and emotions has revealed the antidepressant tianeptine's multifaceted neurobiological properties, which include modulation of neurotransmitter systems and promotion of structural and functional brain plasticity. This research underscores the compound's potential in treating depressive disorders by influencing central plasticity, an area that has been thoroughly studied among antidepressants (McEwen & Olié, 2005).

Mechanism of Action

Target of Action

Quetiapine, also known as 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, is an atypical antipsychotic agent . It primarily targets various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors . These receptors play crucial roles in regulating mood, sleep, appetite, and other physiological processes .

Mode of Action

Quetiapine interacts with its targets by acting as a partial agonist at 5-HT1A receptors . It also exhibits antagonistic properties at dopamine D2 receptors . This dual action on serotonin and dopamine receptors helps balance these neurotransmitters in the brain, alleviating symptoms of mental disorders .

Biochemical Pathways

Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The predominant metabolic systems involved are CYP3A4 and CYP2D6 . CYP3A4 gives rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, while CYP2D6 gives rise to 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with the median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia . This suggests that quetiapine may have neuroprotective effects. . This indicates that quetiapine may influence cell cycle regulation and cell fate determination.

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine . Furthermore, quetiapine’s environmental risk is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.035 .

Safety and Hazards

The safety information for this compound indicates that it is an irritant . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGNAROQHNFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844639-07-2
Record name Quetiapine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUETIAPINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

[2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone (2 g, 0.0041 mol) was dissolved in POCl3 (5 ml) and stirred at room temperature for 30 min. The mixture was slowly heated to reflux and refluxed for 3 h. Excess of POCl3 was evaporated and water 50 ml and methanol (5 ml) were carefully added to the residue. The mixture was stirred at room temperature until all material was dissolved. The pH of the water was adjusted to 10-11 by addition of NaOH followed by extraction with toluene 2×50 ml. The organic layer was separated and evaporated to give a dark residue of 11-(4-[2-(2-acetyloxy-ethoxy)ethyl]-1-piperazinyl]dibenzo[b,f]-1,4-thiazepine (1.53 g).
Name
2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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